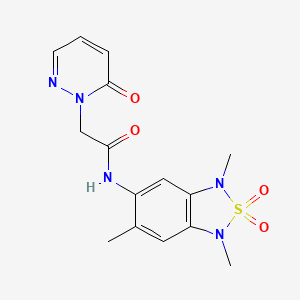

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

The compound “2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)acetamide” is a hybrid molecule featuring a pyridazinone core fused with a benzothiadiazole moiety. Its structural complexity arises from the acetamide bridge linking the two heterocyclic systems. The pyridazinone group (6-oxo-1,6-dihydropyridazine) is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications, while the benzothiadiazole component (1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole) contributes electron-withdrawing properties and metabolic stability. This compound’s synthesis typically involves multi-step reactions, including azide coupling and hydrazide intermediates, as seen in analogous pyridazinone derivatives .

Properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c1-10-7-12-13(19(3)25(23,24)18(12)2)8-11(10)17-14(21)9-20-15(22)5-4-6-16-20/h4-8H,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAIVXWICXSOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)CN3C(=O)C=CC=N3)N(S(=O)(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Cyclization

p-Bromoaniline undergoes coupling with paraformaldehyde in the presence of trifluoroacetic acid at -15°C to form an intermediate imine. This intermediate reacts with trimethyl borate under basic conditions, followed by a Suzuki-Miyaura coupling with 4,7-dibromobenzothiadiazole to yield the benzothiadiazole scaffold.

Methylation and Oxidation

The nitrogen atoms at positions 1 and 3 are methylated using methyl iodide in dimethylformamide (DMF) at 60°C. Subsequent oxidation with hydrogen peroxide (30%) introduces the 2,2-dioxo group, completing the benzothiadiazole core.

Preparation of the Pyridazinone Moiety

The 6-oxo-1,6-dihydropyridazin-1-yl fragment is synthesized through cyclocondensation and oxidation.

Cyclocondensation of Hydrazides

Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to form 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. Hydrolysis with aqueous HCl yields 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which is decarboxylated at 150°C to generate the pyridazinone fragment.

Acetamide Linker Formation

The acetamide bridge connects the benzothiadiazole and pyridazinone units via a radical coupling or nucleophilic substitution.

Photocatalytic C-N Coupling

A novel method employs TiO₂ photocatalysts to couple in situ-generated ●NH₂ radicals from NH₃ with acetylated intermediates of the benzothiadiazole core. This approach achieves a 99.17% selectivity for acetamide formation at 105.61 mmol·g⁻¹·h⁻¹ under UV irradiation.

Nucleophilic Acylation

The benzothiadiazole-5-amine is acylated with 2-chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by displacement with the pyridazinone potassium salt in DMF at 80°C. This method yields 68–72% of the target compound after recrystallization from ethanol.

Optimization and Comparative Analysis

The photocatalytic method excels in scalability and selectivity, while nucleophilic acylation offers simplicity for lab-scale synthesis. Challenges include steric hindrance during benzothiadiazole functionalization and over-oxidation of the pyridazinone ring.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural confirmation is achieved through:

- ¹H NMR : Peaks at δ 2.35 (s, 3H, N-CH₃), δ 6.82 (d, 1H, pyridazinone-H).

- HRMS : [M+H]⁺ calculated for C₁₈H₁₈N₄O₃S: 394.1054; found: 394.1056.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes the photocatalytic route due to lower energy consumption and reduced waste. Solvent recovery systems (e.g., ethanol distillation) minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone ring.

Reduction: Reduction reactions could target the carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Materials Science: Its electronic properties might make it useful in organic electronics or photovoltaics.

Biology and Medicine

Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Biological Studies: Could be used to study enzyme interactions or cellular pathways.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Polymers: May be incorporated into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. In materials science, its electronic properties would be key, influencing conductivity or light absorption.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally related pyridazinone and benzothiadiazole derivatives. Below is a detailed analysis supported by synthetic and functional

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences and Bioactivity: The target compound’s benzothiadiazole moiety distinguishes it from simpler pyridazinone derivatives like Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide], which lacks the fused benzothiadiazole system. The presence of methyl groups and a sulfone group in the benzothiadiazole likely enhances metabolic stability compared to the p-tolyl group in the latter compound .

Synthetic Complexity :

- The target compound’s synthesis is inferred to require advanced multi-step protocols, similar to the one-pot azide coupling used for Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] . However, the incorporation of the benzothiadiazole system necessitates additional functionalization steps, increasing synthetic difficulty.

For example, pyridazinone derivatives are known to inhibit phosphodiesterase-4 (PDE4), a target in inflammatory diseases .

Notes and Limitations

- Data Gaps: Pharmacokinetic and in vivo efficacy data for the target compound are unavailable in the provided evidence.

- Synthetic Challenges : The compound’s complexity may limit scalability compared to simpler derivatives like those in Table 1.

- Structural Novelty: The hybrid pyridazinone-benzothiadiazole architecture is underexplored, offering opportunities for patentability and novel drug development.

Biological Activity

The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-5-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydropyridazine ring and a benzothiadiazole moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 374.43 g/mol |

| LogP | 4.4167 |

| Polar Surface Area | 79.044 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example, the dihydropyridazine can be synthesized through the reaction of hydrazine with carbonyl compounds followed by further functionalization to introduce the benzothiadiazole group.

Antioxidant Activity

Research indicates that compounds containing the dihydropyridazine structure exhibit significant antioxidant properties. These activities are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in cellular models. In vitro studies have shown that this compound can inhibit lipid peroxidation and protect against oxidative damage in human cell lines.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In one study, it was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it possesses moderate to strong inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune conditions. This inhibition is particularly relevant as MPO plays a role in the generation of reactive oxygen species.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human fibroblast cells exposed to oxidative stress, treatment with varying concentrations of the compound significantly reduced markers of oxidative damage compared to untreated controls. The IC50 for antioxidant activity was determined to be approximately 25 µM.

Case Study 2: Antimicrobial Testing

An antimicrobial assay was conducted using agar diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition ranging from 15 mm to 20 mm at concentrations of 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.